molecular formula C12H12N2O4 B12653324 ethyl 2-diazo-3-oxo-4-phenoxybutanoate CAS No. 14650-51-2

ethyl 2-diazo-3-oxo-4-phenoxybutanoate

Cat. No.: B12653324
CAS No.: 14650-51-2
M. Wt: 248.23 g/mol
InChI Key: URMHJOVHUTUYOA-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is an organic compound with the molecular formula C12H12N2O4 It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phenol in the presence of a base to form ethyl 3-oxo-4-phenoxybutanoate. This intermediate is then treated with a diazotizing agent, such as diazomethane, to introduce the diazo group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction results in amines .

Scientific Research Applications

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-diazo-3-oxo-4-phenoxybutanoate involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H and X-H bonds (where X can be O, N, S, etc.), leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-diazo-3-oxo-3-phenylpropanoate
  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 2-diazo-3-oxopentanoate

Uniqueness

Ethyl 2-diazo-3-oxo-4-phenoxybutanoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific organic transformations and applications where other diazo compounds may not be as effective .

Properties

CAS No.

14650-51-2

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-4-phenoxybutanoate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)11(14-13)10(15)8-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

URMHJOVHUTUYOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)COC1=CC=CC=C1

Origin of Product

United States

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